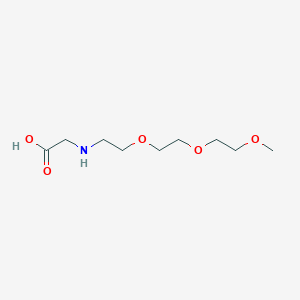
2,5,8-Trioxa-11-azatridecan-13-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8-Trioxa-11-azatridecan-13-oic acid is a synthetic organic compound with the molecular formula C11H21NO6. It is known for its unique structure, which includes multiple ether and amide linkages. This compound is often used in various chemical and biological applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxa-11-azatridecan-13-oic acid typically involves the reaction of glycine derivatives with polyethylene glycol derivatives. One common method includes the use of tert-butoxycarbonyl (BOC) protected glycine, which is reacted with diethylene glycol under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8-Trioxa-11-azatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides .
Wissenschaftliche Forschungsanwendungen
2,5,8-Trioxa-11-azatridecan-13-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a linker in the synthesis of bioconjugates and drug delivery systems.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2,5,8-Trioxa-11-azatridecan-13-oic acid involves its ability to form stable complexes with various biological molecules. It can interact with proteins and enzymes, altering their activity and function. The molecular targets include specific amino acid residues in proteins, leading to changes in their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,8,11-Trioxa-5-azatridecan-13-oic acid
- 2,5,8,11-Tetraazatridecan-13-oic acid
Comparison
2,5,8-Trioxa-11-azatridecan-13-oic acid is unique due to its specific arrangement of ether and amide linkages, which confer distinct chemical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in drug delivery and polymer synthesis .
Eigenschaften
CAS-Nummer |
184709-01-1 |
|---|---|
Molekularformel |
C9H19NO5 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethylamino]acetic acid |
InChI |
InChI=1S/C9H19NO5/c1-13-4-5-15-7-6-14-3-2-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
InChI-Schlüssel |
HJQXOYZSPYHFOA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




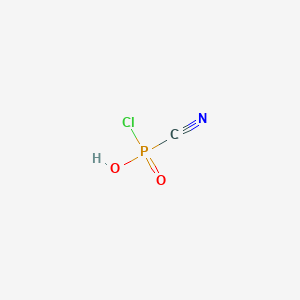
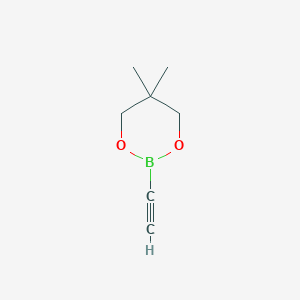
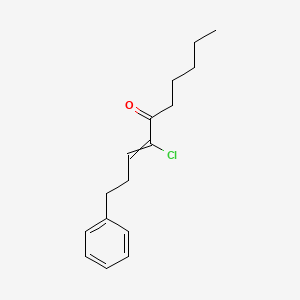

![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
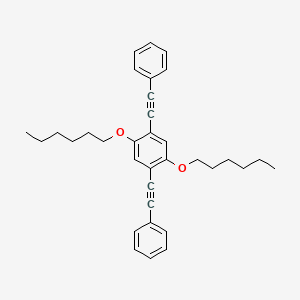
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)

![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
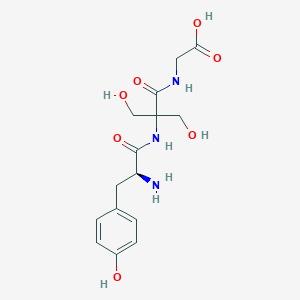
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)

